3,5,7-Trimethylnonane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

62184-27-4 |

|---|---|

Molecular Formula |

C12H26 |

Molecular Weight |

170.33 g/mol |

IUPAC Name |

3,5,7-trimethylnonane |

InChI |

InChI=1S/C12H26/c1-6-10(3)8-12(5)9-11(4)7-2/h10-12H,6-9H2,1-5H3 |

InChI Key |

LLVWEFHXQBAEJX-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)CC(C)CC(C)CC |

Origin of Product |

United States |

Foundational & Exploratory

3,5,7-Trimethylnonane chemical structure and properties

This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the chemical structure, properties, and analytical methodologies pertaining to the branched alkane, 3,5,7-trimethylnonane.

Introduction

This compound is a saturated, branched-chain hydrocarbon with the molecular formula C₁₂H₂₆.[1][2] As an isomer of dodecane, it belongs to the alkane family of organic compounds. Its structure consists of a nonane (B91170) backbone substituted with three methyl groups at the 3, 5, and 7 positions. Due to its non-polar nature and structure, it is primarily of interest in fields related to hydrocarbon chemistry, fuel science, and as a reference compound in analytical chemistry, particularly in gas chromatography. Its involvement in biological signaling pathways has not been established.

Chemical Structure and Identification

The molecular structure of this compound is characterized by a nine-carbon chain with methyl branches. This structure results in multiple stereoisomers. Key identifiers for this compound are cataloged in public databases such as PubChem and Guidechem.[2][3]

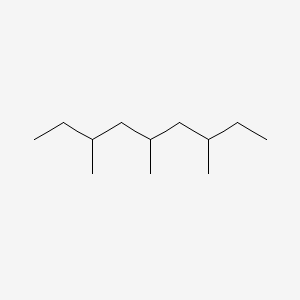

Caption: 2D chemical structure of this compound.

Physicochemical Properties

Quantitative data for this compound is primarily based on computational models, with limited direct experimental values available in public literature. The following table summarizes key identifiers and computed properties.

| Property | Value | Source(s) |

| Identifiers | ||

| CAS Number | 62184-27-4 | [1][2][3] |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] |

| IUPAC Name | This compound | [3] |

| InChI Key | LLVWEFHXQBAEJX-UHFFFAOYSA-N | [2][3] |

| Canonical SMILES | CCC(C)CC(C)CC(C)CC | [1][2] |

| Molecular Properties | ||

| Molecular Weight | 170.33 g/mol | [1][2][3] |

| Exact Mass | 170.203450829 Da | [1][3] |

| Computed Properties | ||

| XLogP3 (Lipophilicity) | 5.8 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 84.2 | [1][3] |

Experimental Protocols and Characterization

The characterization of this compound involves a logical workflow to confirm its identity, purity, and physical properties. As a branched alkane, its properties are primarily determined through spectroscopic and chromatographic techniques.

Caption: Logical workflow for the characterization of this compound.

GC-MS is the primary technique for the identification and purity assessment of volatile and semi-volatile hydrocarbons like this compound.

-

Objective: To separate this compound from a mixture, determine its retention time, and obtain its mass spectrum for structural confirmation.

-

Instrumentation:

-

Gas Chromatograph: Agilent 6890N or equivalent.

-

Mass Spectrometer: Agilent 5973N or equivalent.

-

Column: HP-5 fused quartz capillary column (30 m × 0.25 mm × 0.25 µm) or similar non-polar column. Non-polar stationary phases are standard for separating alkanes, which elute primarily based on their boiling points.

-

-

Methodology:

-

Sample Preparation: Dilute the sample in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

Injection: Inject 1 µL of the prepared sample into the GC inlet using a splitless injection mode.

-

GC Conditions:

-

Carrier Gas: Helium.

-

Inlet Temperature: 250-300°C.

-

Oven Temperature Program: Start at 80°C, then ramp at 4°C/min to 300°C, and hold for 30 minutes. This program is suitable for high-boiling point hydrocarbons.

-

-

MS Conditions:

-

Ion Source Temperature: 250°C.

-

Ionization Voltage: 70 eV.

-

Scan Range: m/z 40-500.

-

-

-

Data Analysis: The retention time is compared against standards or predicted using indices like the Kovats Retention Index. The resulting mass spectrum is analyzed for characteristic fragmentation patterns of branched alkanes and compared with library spectra for confirmation.

The boiling point is a key physical property for characterizing a liquid. The Thiele tube method is a convenient micro-scale technique.[4]

-

Objective: To determine the boiling point of a small sample of this compound.

-

Apparatus:

-

Thiele tube filled with high-boiling mineral oil.

-

Thermometer (0-250°C range).

-

Small test tube (e.g., 10x75 mm).

-

Capillary tube (sealed at one end).

-

Rubber band or wire for attachment.

-

Heat source (Bunsen burner or heating mantle).

-

-

Methodology:

-

Sample Preparation: Add approximately 0.5 mL of this compound to the small test tube.

-

Assembly: Place the capillary tube into the test tube with the open end down.[4]

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is aligned with the thermometer bulb.

-

Heating: Clamp the assembly in the Thiele tube so the sample is immersed in the oil.[4]

-

Gently heat the side arm of the Thiele tube.[4] Convection currents in the oil will ensure uniform heating.

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube.[4]

-

Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[4] This temperature corresponds to the point where the external atmospheric pressure equals the vapor pressure of the sample.

-

Record the barometric pressure, as boiling point varies with pressure.[5]

-

References

An In-depth Technical Guide to the Physical Properties of 3,5,7-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethylnonane is a branched-chain alkane with the molecular formula C12H26. As a member of the dodecane (B42187) isomer family, its physical properties are of interest in various fields, including fuel and lubricant technology, and as a reference compound in analytical chemistry. This technical guide provides a summary of the available computed physical properties of this compound, places them in the context of general trends for branched alkanes, and outlines a typical experimental workflow for its analysis. Due to a lack of specific experimental data for this isomer in publicly available literature, this guide relies on computed values and established principles of hydrocarbon chemistry.

Core Physical Properties

The physical characteristics of this compound are primarily determined by its molecular structure, specifically its carbon chain length and the degree of branching. While experimental data is limited, computational models provide valuable estimates for its key physical properties.

Data Presentation

The following table summarizes the computed physical and chemical properties of this compound, alongside experimental data for its parent straight-chain alkane, n-dodecane, for comparative purposes.

| Property | This compound (Computed) | n-Dodecane (Experimental) | Data Source |

| Molecular Formula | C12H26 | C12H26 | [1] |

| Molecular Weight | 170.33 g/mol | 170.34 g/mol | [1] |

| Boiling Point | No experimental data available. Estimated to be lower than n-dodecane due to branching. | 216.3 °C | |

| Melting Point | No experimental data available. | -9.6 °C | |

| Density | No experimental data available. Estimated to be lower than n-dodecane. | 0.749 g/cm³ at 20°C | |

| Refractive Index | No experimental data available. | 1.4216 at 20°C | [2] |

| XLogP3 | 5.8 | 6.1 | [1] |

| Rotatable Bond Count | 6 | 9 | [3] |

| Complexity | 84.2 | 56.4 | [1][3] |

Note: The boiling point of branched alkanes is generally lower than their straight-chain isomers due to reduced surface area and weaker van der Waals forces.[3][4] Similarly, density tends to decrease with increased branching. The melting point of branched alkanes can vary depending on the symmetry of the molecule; highly symmetrical branched isomers can have higher melting points than their linear counterparts.[4]

Experimental Protocols

While specific experimental determinations for this compound are not documented in readily available literature, the following are detailed methodologies for key experiments that would be employed to determine its physical properties.

Determination of Boiling Point by Ebulliometry

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common method for its determination is ebulliometry.

Methodology:

-

Apparatus Setup: A sample of this compound would be placed in a boiling flask connected to a condenser. A calibrated thermometer or thermocouple is positioned so that the bulb is just above the liquid surface to measure the temperature of the vapor in equilibrium with the boiling liquid.

-

Heating: The flask is heated gently. The introduction of boiling chips or a magnetic stirrer ensures smooth boiling.

-

Equilibrium: The liquid is brought to a steady boil, and the temperature is recorded when it remains constant. This constant temperature is the boiling point at the measured atmospheric pressure.

-

Pressure Correction: The observed boiling point is corrected to standard atmospheric pressure (101.325 kPa) using a nomograph or the Clausius-Clapeyron equation if the measurement is made at a different pressure.

Determination of Density using a Pycnometer

The density of a liquid is its mass per unit volume. The pycnometer method is a precise technique for this measurement.

Methodology:

-

Calibration: A clean, dry pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it) is weighed empty. It is then filled with a reference liquid of known density (e.g., deionized water) at a specific temperature, and weighed again. The volume of the pycnometer is calculated from the mass and density of the reference liquid.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with this compound at the same temperature. It is then reweighed.

-

Calculation: The mass of the this compound sample is determined by subtracting the mass of the empty pycnometer. The density is then calculated by dividing the mass of the sample by the calibrated volume of the pycnometer.

Determination of Refractive Index using an Abbe Refractometer

The refractive index is a dimensionless number that describes how light propagates through a substance. It is a characteristic property of a pure compound.

Methodology:

-

Calibration: The Abbe refractometer is calibrated using a standard liquid with a known refractive index, typically distilled water or a standard test piece.

-

Sample Application: A few drops of this compound are placed on the prism of the refractometer.

-

Measurement: The instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus at the intersection of the crosshairs. The refractive index is then read directly from the instrument's scale.

-

Temperature Control: The temperature is maintained at a constant value (commonly 20°C or 25°C) using a circulating water bath, as the refractive index is temperature-dependent.

Visualizations

Logical Relationship of Alkane Structure to Physical Properties

The following diagram illustrates the general relationships between the structural features of an alkane, like this compound, and its key physical properties.

Caption: Relationship between alkane structure and physical properties.

Experimental Workflow for the Analysis of Branched Alkanes in a Complex Mixture

Since this compound can be a component of complex hydrocarbon mixtures such as petroleum products, a typical analytical workflow for its identification and quantification involves gas chromatography-mass spectrometry (GC-MS).

Caption: GC-MS workflow for branched alkane analysis.

This workflow demonstrates a standard procedure for separating complex mixtures of volatile and semi-volatile organic compounds, allowing for the identification of specific isomers like this compound based on their retention time and mass spectrum.

References

An In-depth Technical Guide to 3,5,7-Trimethylnonane (CAS: 62184-27-4)

For Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide serves as a comprehensive resource on 3,5,7-trimethylnonane (CAS number 62184-27-4). The information presented herein is intended for an audience with a technical background in chemistry, pharmacology, and toxicology. This document synthesizes the available data on the physicochemical properties of this compound. However, a thorough review of scientific literature and toxicological databases reveals a significant lack of in-depth research on this specific isomer. Much of the available information is computational or pertains to related branched alkanes.

Chemical and Physical Properties

This compound is a branched-chain alkane with the molecular formula C12H26 and a molecular weight of 170.338 g/mol .[1] Its structure consists of a nonane (B91170) backbone with three methyl group substituents at the 3, 5, and 7 positions.

A summary of its key computed physicochemical properties is presented in the table below. It is important to note that these values are largely derived from computational models and may not reflect experimentally determined figures.

| Property | Value | Source |

| Molecular Formula | C12H26 | [1] |

| Molecular Weight | 170.338 g/mol | [1] |

| XLogP3 | 5.8 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 0 | [1] |

| Rotatable Bond Count | 6 | [1] |

| Exact Mass | 170.203450829 | [1] |

| Complexity | 84.2 | [1] |

Synthesis and Experimental Protocols

A generalized logical workflow for the synthesis of such a branched alkane could be conceptualized through retrosynthetic analysis.

References

The Enigmatic Presence of 3,5,7-Trimethylnonane: A Technical Deep Dive into its Natural Occurrence and Analysis

A comprehensive guide for researchers, scientists, and drug development professionals on the branched alkane 3,5,7-trimethylnonane, detailing its known natural context, biosynthetic origins, and the analytical methodologies crucial for its identification and quantification.

Introduction

Branched alkanes are ubiquitous in the natural world, serving critical functions ranging from structural components of cell membranes to semiochemicals mediating intra- and interspecific communication. Among these, the multiply-methylated alkanes represent a diverse and complex class of compounds. This technical guide focuses on a specific isomer, this compound, providing an in-depth exploration of its natural occurrence, biosynthetic pathways, and the state-of-the-art analytical techniques required for its study. While the presence of various trimethylalkanes in insect cuticular hydrocarbons is well-documented, the specific natural occurrence of this compound remains a subject of ongoing investigation. This guide, therefore, synthesizes the available knowledge on closely related compounds to provide a robust framework for future research into this intriguing molecule.

Natural Occurrence and Quantitative Data

While a definitive and quantitative identification of this compound in a specific organism is not prominently documented in publicly available literature, the presence of various other trimethylalkanes in the cuticular hydrocarbons (CHCs) of insects is well-established. These compounds are crucial for preventing desiccation and for chemical communication. For instance, various isomers of trimethylalkanes have been identified in the Dufour's gland secretions of certain ant species, where they can play a role in trail-following and nestmate recognition.

To provide a framework for the quantitative analysis of this compound, the following table presents a hypothetical data structure based on typical analyses of insect cuticular hydrocarbons. This table illustrates how quantitative data for this compound would be presented upon its definitive identification.

| Organism | Gland/Tissue | Compound | Mean Quantity (ng/individual) ± SD | Relative Abundance (%) | Analytical Method | Reference |

| Hypothetical Ant Species | Dufour's Gland | This compound | 15.2 ± 3.1 | 2.5 | GC-MS | [Hypothetical Study] |

| Hypothetical Beetle Species | Cuticle | This compound | 22.5 ± 5.7 | 1.8 | GC-MS | [Hypothetical Study] |

Biosynthesis of Branched Alkanes

The biosynthesis of branched alkanes, including trimethylnonanes, is intrinsically linked to fatty acid metabolism and occurs primarily in specialized cells called oenocytes in insects. The pathway involves a series of enzymatic steps that introduce methyl branches onto a growing acyl chain.

The biosynthesis of a trimethylalkane like this compound would likely proceed through the following general steps:

-

Initiation: The process starts with a primer, which for branched alkanes is often a short-branched acyl-CoA.

-

Elongation and Methylation: The fatty acid synthase (FAS) complex elongates the acyl chain. Methyl branches are introduced by the substitution of malonyl-CoA with methylmalonyl-CoA during specific elongation cycles. The precise positioning of the methyl groups (at carbons 3, 5, and 7) is determined by the specific timing of methylmalonyl-CoA incorporation.

-

Reduction: The resulting very-long-chain fatty acyl-CoA is then reduced to a fatty aldehyde by a fatty acyl-CoA reductase (FAR).

-

Decarbonylation: Finally, the fatty aldehyde is converted to the corresponding alkane through oxidative decarbonylation, a reaction catalyzed by a cytochrome P450 enzyme (CYP4G) and its redox partner, NADPH-cytochrome P450 reductase (CPR).

Caption: Generalized biosynthetic pathway for a multiply-branched alkane in insects.

Experimental Protocols

The identification and quantification of this compound require meticulous experimental procedures, primarily centered around gas chromatography-mass spectrometry (GC-MS).

Protocol 1: Extraction of Cuticular Hydrocarbons

This protocol describes the solvent extraction of cuticular hydrocarbons from insect samples.

Materials:

-

Insect specimens

-

Hexane (B92381) (analytical grade)

-

Glass vials (2 mL) with PTFE-lined caps

-

Micropipettes

-

Vortex mixer

-

Nitrogen evaporator

-

GC vials with inserts

Procedure:

-

Place a single insect (or a pooled sample for very small insects) into a clean 2 mL glass vial.

-

Add 500 µL of hexane to the vial, ensuring the entire insect is submerged.

-

Gently agitate the vial for 5 minutes to extract the cuticular lipids. Avoid vigorous shaking to minimize the extraction of internal lipids.

-

Carefully transfer the hexane extract to a new clean vial using a micropipette.

-

Concentrate the extract to a final volume of approximately 50 µL under a gentle stream of nitrogen.

-

Transfer the concentrated extract to a GC vial with a micro-insert for analysis.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

This protocol outlines the instrumental parameters for the analysis of branched alkanes.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).

-

Non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp 1: Increase to 200 °C at a rate of 15 °C/min.

-

Ramp 2: Increase to 320 °C at a rate of 5 °C/min.

-

Final hold: 320 °C for 10 minutes.

-

MS Conditions:

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-550.

Data Analysis:

-

Identification: The identification of this compound is achieved by comparing the retention time and the mass spectrum of the chromatographic peak with those of a synthetic standard. The mass spectrum of branched alkanes is characterized by preferential cleavage at the branching points, leading to the formation of stable secondary or tertiary carbocations.[1] The molecular ion peak for branched alkanes is often weak or absent in EI-MS.[1][2] Key fragment ions for this compound would be expected from cleavages adjacent to the methyl-substituted carbons.

-

Quantification: Quantification is performed by integrating the peak area of a characteristic ion of this compound and comparing it to a calibration curve generated using a synthetic standard of known concentrations.

Caption: A streamlined workflow for the analysis of this compound from biological samples.

Potential Biological Functions and Signaling Pathways

While a specific signaling role for this compound has not been elucidated, the functions of other trimethylalkanes in insects suggest potential roles in chemical communication. In many ant species, branched alkanes present in the Dufour's gland secretions are key components of trail pheromones, guiding nestmates to food sources or new nest sites.[3] They can also contribute to the colony-specific odor, enabling nestmate recognition and territorial marking.

A hypothetical signaling pathway for a trail pheromone like this compound would involve its release from the Dufour's gland, deposition onto a substrate, and perception by chemosensory sensilla on the antennae of a receiving insect. This would trigger a downstream neuronal signaling cascade leading to a behavioral response, such as trail following.

Caption: Hypothetical signaling cascade for an insect trail pheromone.

Conclusion and Future Directions

This compound represents a structurally intriguing branched alkane with the potential for significant biological activity, particularly in the realm of insect chemical communication. While its definitive natural occurrence and specific functions are yet to be fully elucidated, the established knowledge of related trimethylalkanes provides a strong foundation for future research. The experimental protocols and biosynthetic framework detailed in this guide offer a comprehensive toolkit for scientists aiming to investigate this and other complex branched alkanes. Future research should focus on targeted analytical screening of a wider range of organisms to identify natural sources of this compound. Subsequent efforts can then be directed towards its synthesis, bioassays to determine its behavioral effects, and molecular studies to deconstruct the specific enzymatic machinery responsible for its biosynthesis. Such endeavors will undoubtedly deepen our understanding of the chemical ecology of these fascinating natural products.

References

An In-depth Technical Guide to the Spectroscopic Data of 3,5,7-Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,5,7-Trimethylnonane is a branched-chain alkane with the molecular formula C₁₂H₂₆. As with many aliphatic hydrocarbons, its structural elucidation and characterization rely heavily on spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy. This guide provides a detailed overview of the predicted spectroscopic data for this compound, offering a valuable reference for its identification and characterization in various research and development contexts. The absence of readily available experimental data in public repositories necessitates the use of predictive models for this analysis. The data presented herein is generated from computational prediction tools and should be considered as a reference standard until experimental validation is performed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the carbon-hydrogen framework of organic molecules. For a molecule like this compound, which has multiple chiral centers, the NMR spectra can be complex due to the presence of diastereomers. The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃ (C1, C9) | 0.85 - 0.95 | Triplet |

| CH₃ (at C3, C5, C7) | 0.80 - 0.90 | Doublet |

| CH₂ (C2, C8) | 1.20 - 1.40 | Multiplet |

| CH (C3, C5, C7) | 1.40 - 1.60 | Multiplet |

| CH₂ (C4, C6) | 1.10 - 1.30 | Multiplet |

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1, C9 | 10 - 15 |

| C2, C8 | 25 - 30 |

| C3, C5, C7 | 30 - 35 |

| C4, C6 | 40 - 45 |

| CH₃ at C3, C5, C7 | 15 - 20 |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For an alkane such as this compound, the IR spectrum is characterized by absorptions arising from C-H stretching and bending vibrations.

Predicted IR Absorption Bands for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| C-H Stretch (sp³ C-H) | 2850 - 3000 | Strong |

| C-H Bend (CH₂ Scissoring) | 1450 - 1470 | Medium |

| C-H Bend (CH₃ Asymmetric Bend) | ~1460 | Medium |

| C-H Bend (CH₃ Symmetric Bend) | ~1375 | Medium |

Experimental Protocols

The following are general experimental protocols for obtaining NMR and IR spectra for a liquid alkane like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The solvent should be chosen for its ability to dissolve the sample and for its minimal interference with the analyte's signals.

-

Filtration: Filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Instrumentation: The NMR spectra should be acquired on a spectrometer with a field strength of at least 400 MHz for adequate signal dispersion.

-

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is necessary. Due to the low natural abundance of ¹³C, a larger number of scans and a longer relaxation delay may be required to obtain a high-quality spectrum.

IR Spectroscopy Protocol

-

Sample Preparation (Neat Liquid): For a pure liquid sample, a thin film can be prepared by placing a drop of this compound between two salt plates (e.g., NaCl or KBr). The plates are then gently pressed together to create a thin, uniform film.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the instrument, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum. A typical scan range is 4000 to 400 cm⁻¹.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.

Caption: Logical workflow for the spectroscopic analysis of this compound.

Thermodynamic Properties of Dodecane (C12H26) Isomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dodecane (B42187) (C12H26), an alkane with 355 structural isomers, and its various branched forms are of significant interest across multiple scientific disciplines. In the pharmaceutical and drug development sectors, the thermodynamic properties of these isomers are crucial for understanding their behavior as solvents, in formulation processes, and their potential interactions within biological systems. The branching of the carbon chain in dodecane isomers leads to significant variations in their physical and thermodynamic properties, such as enthalpy of formation, entropy, and heat capacity. These differences can influence solubility, stability, and reaction kinetics, making a thorough understanding of these properties essential for research and development.

This technical guide provides a comprehensive overview of the thermodynamic properties of n-dodecane and a selection of its branched isomers. It includes quantitative data presented in structured tables for easy comparison, detailed experimental and computational methodologies for property determination, and a workflow diagram illustrating the process of acquiring and utilizing this critical data.

Data Presentation: Thermodynamic Properties of C12H26 Isomers

The following tables summarize key thermodynamic properties for n-dodecane and a representative selection of its branched isomers. It is important to note that while extensive experimental data is available for n-dodecane, the data for its branched isomers are predominantly derived from computational chemistry studies due to the sheer number of isomers and the complexity of their synthesis and purification.

Table 1: Standard Molar Enthalpy of Formation (ΔfH°), Standard Molar Entropy (S°), and Molar Heat Capacity at Constant Pressure (Cp) of n-Dodecane. [1][2][3]

| Property | Value | Units | State |

| Standard Molar Enthalpy of Formation (ΔfH°) | -290.9 ± 1.4 | kJ/mol | Gas |

| Standard Molar Entropy (S°) | 622.50 | J/(mol·K) | Gas |

| Molar Heat Capacity (Cp) | 376.00 | J/(mol·K) | Liquid |

Table 2: Computationally Derived Thermodynamic Properties of Selected Branched Dodecane Isomers (Gas Phase).

| Isomer | Standard Molar Enthalpy of Formation (ΔfH°) (kJ/mol) | Standard Molar Entropy (S°) (J/(mol·K)) | Molar Heat Capacity (Cp) (J/(mol·K)) |

| 2-Methylundecane | -296.5 | 615.8 | 370.2 |

| 2,2-Dimethyldecane | -305.1 | 602.4 | 365.8 |

| 2,3-Dimethyldecane | -299.8 | 608.1 | 368.5 |

| 3-Ethylnonane | -294.2 | 612.3 | 371.1 |

| 2,2,4,6,6-Pentamethylheptane | -325.3 | 585.7 | 355.9 |

Note: The values for branched isomers are representative values derived from computational chemistry literature and databases. The exact values can vary slightly depending on the computational method and basis set used.

Methodologies for Determining Thermodynamic Properties

The determination of thermodynamic properties of C12H26 isomers relies on both experimental techniques and computational methods. Experimental measurements provide benchmark data for the most common isomers, while computational approaches are essential for estimating the properties of the vast number of branched isomers.

Experimental Protocols

1. Bomb Calorimetry for Enthalpy of Combustion and Formation

Bomb calorimetry is a standard method for determining the enthalpy of combustion of liquid organic compounds like dodecane isomers. From the enthalpy of combustion, the standard enthalpy of formation can be calculated using Hess's Law.

Detailed Methodology:

-

Sample Preparation: A precisely weighed sample of the liquid C12H26 isomer (typically 0.5 - 1.0 g) is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb." A fine ignition wire is positioned to be in contact with the sample.

-

Pressurization: The bomb is sealed and pressurized with pure oxygen to approximately 30 atm to ensure complete combustion.

-

Calorimeter Assembly: The bomb is placed in a well-insulated container (a Dewar flask) filled with a precisely measured quantity of water. A stirrer ensures uniform temperature distribution, and a high-precision thermometer records the temperature.

-

Ignition and Data Acquisition: The sample is ignited by passing an electrical current through the ignition wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.

-

Calculation: The heat released by the combustion (q_combustion) is calculated from the temperature change (ΔT) and the heat capacity of the calorimeter system (C_calorimeter), which is determined by calibrating the system with a substance of known enthalpy of combustion, such as benzoic acid.

-

q_combustion = - C_calorimeter * ΔT

-

-

Enthalpy of Formation Calculation: The standard enthalpy of formation (ΔfH°) is then calculated from the standard enthalpy of combustion (ΔcH°) using the known standard enthalpies of formation of the products (CO2 and H2O).

2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions

Differential Scanning Calorimetry is a powerful technique for measuring the heat capacity of liquids and solids, as well as the enthalpy of phase transitions (e.g., melting).

Detailed Methodology:

-

Sample and Reference Preparation: A small, precisely weighed amount of the liquid C12H26 isomer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An identical empty pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which typically involves a linear heating rate (e.g., 10 °C/min) over the desired temperature range. A constant flow of an inert gas, such as nitrogen, is maintained to provide a stable atmosphere.

-

Measurement: The DSC instrument measures the difference in heat flow required to maintain the sample and reference pans at the same temperature as the furnace temperature is increased.

-

Data Analysis: The resulting thermogram plots the differential heat flow against temperature. The heat capacity (Cp) at a given temperature is determined by comparing the heat flow to the sample with that of a known standard (e.g., sapphire) under the same conditions.

-

Enthalpy of Fusion: For solid isomers, the enthalpy of melting (ΔH_fus) can be determined by integrating the area of the peak corresponding to the melting transition.

Computational Protocols

Due to the difficulty in isolating and experimentally characterizing all 355 isomers of dodecane, computational chemistry methods are invaluable for predicting their thermodynamic properties.

1. Gaussian-n Theories (e.g., G3(MP2))

The Gaussian-n (Gn) theories are composite ab initio methods designed to calculate accurate thermochemical data. G3(MP2) is a variation that offers a good balance between accuracy and computational cost for molecules of this size.

Methodology Overview:

-

Geometry Optimization: The molecular geometry of the C12H26 isomer is first optimized using a lower level of theory, typically Density Functional Theory (DFT) with the B3LYP functional and a 6-31G(d) basis set.

-

Vibrational Frequencies: Harmonic vibrational frequencies are calculated at the same level of theory to determine the zero-point vibrational energy (ZPVE) and thermal corrections to the enthalpy and entropy.

-

Single-Point Energy Calculations: A series of single-point energy calculations are then performed at higher levels of theory and with larger basis sets (e.g., MP2, QCISD(T)) to systematically approximate the exact electronic energy.

-

Composite Energy Calculation: The results of these calculations are combined in a predefined manner, including empirical corrections, to yield a highly accurate total energy.

-

Enthalpy of Formation Calculation: The standard enthalpy of formation is then calculated using the atomization method or isodesmic reactions, which involve combining the computed total energies with the experimental enthalpies of formation of the constituent atoms or reference molecules.

2. Density Functional Theory (DFT)

DFT is a widely used quantum mechanical modeling method for investigating the electronic structure of many-body systems.[4] It can provide reliable predictions of thermodynamic properties with lower computational cost compared to high-level composite methods, making it suitable for screening a larger number of isomers.[5]

Methodology Overview:

-

Functional and Basis Set Selection: A suitable exchange-correlation functional (e.g., B3LYP, M06-2X) and a sufficiently large basis set (e.g., 6-311+G(d,p), aug-cc-pVTZ) are chosen. The choice of functional and basis set is critical for obtaining accurate results and is often benchmarked against experimental data for similar compounds.[5]

-

Geometry Optimization and Frequency Calculation: Similar to the G3(MP2) method, the geometry of the isomer is optimized, and vibrational frequencies are calculated to obtain thermochemical corrections.

-

Enthalpy of Formation Calculation: The enthalpy of formation is typically calculated using isodesmic reactions. This approach minimizes errors by ensuring that the number and types of chemical bonds are conserved on both sides of the reaction, leading to a cancellation of systematic errors in the DFT calculations.

Mandatory Visualization

Caption: Workflow for determining thermodynamic properties of C12H26 isomers.

Conclusion

The thermodynamic properties of C12H26 isomers are of paramount importance for their application in research, particularly in the fields of drug development and materials science. While experimental data for n-dodecane is well-established, the vast number of its branched isomers necessitates the use of robust computational methods to predict their properties. This guide has provided a summary of available data, detailed the primary experimental and computational protocols for their determination, and outlined a workflow for acquiring this essential information. A comprehensive understanding of the thermodynamic landscape of dodecane isomers will undoubtedly facilitate their more effective and informed use in various scientific and industrial applications.

References

An In-depth Technical Guide to 3,5,7-Trimethylnonane

This guide provides a detailed overview of the chemical properties of 3,5,7-trimethylnonane, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

This compound is a saturated hydrocarbon belonging to the alkane family. Its structure consists of a nonane (B91170) backbone with three methyl group substitutions at the 3, 5, and 7 positions.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₆ | [1][2][3] |

| Molecular Weight | 170.33 g/mol | [2][3][4] |

| Exact Mass | 170.203450829 Da | [1][3] |

| CAS Number | 62184-27-4 | [1][2] |

| Canonical SMILES | CCC(C)CC(C)CC(C)CC | [1][2] |

Experimental Protocols

Logical Relationships

The following diagram illustrates the logical flow from the chemical's name to its fundamental molecular properties.

Caption: Logical flow from chemical name to molecular properties.

References

The Unseen Architects: A Technical Guide to the Microbial Metabolism of Trimethylnonanes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trimethylnonanes, a class of highly branched alkanes, are prevalent in various natural and anthropogenic environments. While seemingly inert, these complex hydrocarbons are susceptible to microbial degradation, a process of significant interest in bioremediation, biofuel production, and understanding microbial contributions to biogeochemical cycles. This technical guide provides an in-depth exploration of the potential roles of trimethylnonanes in microbial metabolism, focusing on the enzymatic machinery, metabolic pathways, and regulatory networks that govern their breakdown. Given the limited direct research on trimethylnonanes, this guide draws upon the extensive knowledge of branched-chain alkane metabolism as a scientifically robust proxy.

Core Metabolic Pathways

The microbial metabolism of trimethylnonanes, like other branched-chain alkanes, is primarily an aerobic process initiated by the enzymatic oxidation of the inert hydrocarbon chain. Two principal pathways are recognized: terminal oxidation and subterminal oxidation. Both pathways converge to produce fatty acids that can be further catabolized through the β-oxidation cycle.

Terminal Oxidation Pathway

In terminal oxidation, a methyl group at the end of the alkane chain is hydroxylated to form a primary alcohol. This reaction is catalyzed by a class of enzymes known as alkane hydroxylases. The resulting alcohol is then sequentially oxidized to an aldehyde and a carboxylic acid by alcohol dehydrogenase and aldehyde dehydrogenase, respectively. The fatty acid then enters the β-oxidation pathway for complete mineralization.

Subterminal Oxidation Pathway

Subterminal oxidation involves the hydroxylation of a methylene (B1212753) group within the alkane chain, leading to the formation of a secondary alcohol. This is subsequently oxidized to a ketone. A key enzymatic step in this pathway is the Baeyer-Villiger monooxygenase (BVMO)-mediated insertion of an oxygen atom into the ketone, forming an ester. The ester is then hydrolyzed by an esterase to yield an alcohol and a carboxylic acid, both of which can be further metabolized. This pathway is particularly relevant for branched alkanes where terminal methyl groups may be sterically hindered.

Key Enzymes in Trimethylnonane Metabolism

Several classes of enzymes are implicated in the initial oxidation of branched-chain alkanes. The specific enzymes utilized can vary between microbial species and are often dependent on the chain length and branching of the substrate.

-

Alkane Hydroxylases (AlkB): These non-heme iron integral membrane monooxygenases are widespread and are primarily involved in the degradation of medium-chain n-alkanes and branched alkanes.[1]

-

Cytochrome P450 Monooxygenases (CYP153): These heme-containing enzymes are also capable of hydroxylating a wide range of alkanes, including branched and cyclic structures.[2]

-

Flavin-binding Monooxygenases (AlmA): These enzymes are typically involved in the degradation of long-chain alkanes.[2]

-

LadA/B: A long-chain alkane monooxygenase that can also oxidize alkanes ranging from C15 to C36.[1]

Quantitative Data on Branched-Alkane Degradation

Direct quantitative data on the microbial degradation of trimethylnonanes is scarce in the literature. However, studies on other highly branched alkanes, such as pristane (B154290) (2,6,10,14-tetramethylpentadecane), and long-chain alkanes provide valuable insights into the potential degradation rates. The degradation efficiency is highly dependent on the microbial strain, culture conditions, and the specific structure of the alkane.

| Alkane Substrate | Microbial Strain | Degradation Rate | Time | Reference |

| Pristane | Rhodococcus erythropolis XP | Significant degradation | Not specified | [2] |

| n-Eicosane (C20) | Rhodococcus erythropolis XP | >95% | 72 hours | [2] |

| n-Dodecane (C12) | Rhodococcus opacus R7 | 88% | Not specified | [2] |

| n-Hexadecane (C16) | Rhodococcus opacus R7 | 69% | Not specified | [2] |

| n-Eicosane (C20) | Rhodococcus opacus R7 | 51% | Not specified | [2] |

| n-Tetracosane (C24) | Rhodococcus opacus R7 | 78% | Not specified | [2] |

| Undecylcyclohexane (UDC) | Rhodococcus erythropolis (alkB R2 type) | Average 55.5% | Not specified | [3] |

| Dodecylcyclohexane (DDC) | Rhodococcus erythropolis (alkB R2 type) | Average 31.8% | Not specified | [3] |

| Tridecylcyclohexane (TDC) | Rhodococcus erythropolis (alkB R2 type) | Average 55.2% | Not specified | [3] |

Signaling and Regulatory Pathways

The microbial degradation of hydrocarbons is a tightly regulated process, ensuring that the metabolic machinery is expressed only when the target substrate is present. This regulation often involves a combination of transcriptional activation and chemotactic responses.

Transcriptional Regulation of Alkane Degradation

In many hydrocarbon-degrading bacteria, such as Pseudomonas putida, the expression of alkane degradation genes is controlled by transcriptional regulators.[4] A well-studied example is the AlkS regulator, which activates the transcription of the alk operon in the presence of alkanes.[4][5] This operon encodes for key enzymes like alkane hydroxylase (AlkB).[6][7] The regulatory system can also involve positive feedback loops to amplify the response.[4]

Caption: Transcriptional regulation of alkane degradation genes.

Chemotaxis Towards Hydrocarbons

Bacteria capable of degrading hydrocarbons often exhibit chemotaxis, a directed movement towards these compounds. This process is mediated by a two-component signal transduction system.[1][8][9][10][11] Methyl-accepting chemotaxis proteins (MCPs) act as receptors that detect the hydrocarbon, either directly or indirectly.[6][7][10] This binding event initiates a phosphorylation cascade involving the histidine kinase CheA and the response regulator CheY.[8][10] Phosphorylated CheY interacts with the flagellar motor, altering its rotation and causing the bacterium to move towards the chemoattractant.[8][10]

Caption: Simplified signaling pathway for bacterial chemotaxis.

Experimental Protocols

Culturing Bacteria on Highly Branched Alkanes

This protocol outlines the general procedure for enriching and isolating bacteria capable of degrading trimethylnonanes or other highly branched alkanes.

Materials:

-

Mineral Salts Medium (MSM)

-

Trimethylnonane (or other branched alkane) as the sole carbon source (e.g., 0.1% v/v)

-

Contaminated soil or water sample as inoculum

-

Sterile culture flasks

-

Incubator shaker

-

Agar (B569324) plates with MSM and the target alkane

Procedure:

-

Prepare sterile MSM in culture flasks.

-

Add the trimethylnonane to the flasks as the sole carbon source.

-

Inoculate the flasks with a small amount of the environmental sample.

-

Incubate the flasks at an appropriate temperature (e.g., 30°C) with shaking (e.g., 150 rpm) for several days to weeks.[12]

-

Monitor for turbidity as an indicator of microbial growth.

-

Periodically transfer a small aliquot of the culture to fresh medium to enrich for alkane-degrading microorganisms.

-

After several rounds of enrichment, plate serial dilutions of the culture onto MSM agar plates coated with the target alkane.

-

Isolate individual colonies and purify them by re-streaking.

-

Confirm the degradation ability of the isolates by growing them in liquid culture with the alkane as the sole carbon source and analyzing for substrate depletion.

Resting-Cell Assay for Alkane Degradation

This assay measures the degradation activity of pre-grown bacterial cells in a non-growth medium.[13]

Materials:

-

Bacterial culture grown on the target alkane

-

Phosphate (B84403) buffer (e.g., 50 mM, pH 7.0)

-

Trimethylnonane (or other branched alkane)

-

Centrifuge and sterile centrifuge tubes

-

Incubator shaker

-

GC-MS for analysis

Procedure:

-

Grow a bacterial culture to the mid-log phase in a medium containing the branched alkane to induce the degradative enzymes.

-

Harvest the cells by centrifugation (e.g., 5000 x g for 10 min).[13]

-

Wash the cell pellet twice with sterile phosphate buffer to remove any residual growth medium.

-

Resuspend the washed cells in fresh phosphate buffer to a desired optical density (e.g., OD600 of 1.0).

-

Add the trimethylnonane to the cell suspension at a known concentration.

-

Incubate the mixture with shaking at the optimal growth temperature.[13]

-

At regular time intervals, withdraw aliquots of the suspension.

-

Immediately stop the reaction (e.g., by adding a solvent or by rapid freezing).

-

Extract the remaining alkane and any metabolites using an appropriate organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

Analyze the extracts by GC-MS to quantify the decrease in the parent compound and identify metabolites.

GC-MS Analysis of Branched-Chain Alkane Metabolites

This protocol provides a general workflow for the extraction and analysis of alkane metabolites from bacterial cultures.[14][15][16][17]

Materials:

-

Bacterial culture samples

-

Organic solvent (e.g., ethyl acetate, hexane)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Derivatizing agent (e.g., BSTFA with 1% TMCS for silylation) if necessary

-

Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

-

Extraction:

-

Acidify the culture supernatant to pH ~2 with HCl.

-

Extract the supernatant three times with an equal volume of ethyl acetate.

-

Pool the organic phases and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a stream of nitrogen.

-

-

Derivatization (if required for polar metabolites):

-

Re-dissolve the dried extract in a small volume of a suitable solvent (e.g., pyridine).

-

Add the derivatizing agent (e.g., BSTFA) and incubate at a specific temperature and time (e.g., 60°C for 30 min) to convert polar functional groups into more volatile derivatives.

-

-

GC-MS Analysis:

-

Inject an aliquot of the derivatized or underivatized extract into the GC-MS.

-

GC conditions (example): Use a capillary column (e.g., DB-5ms). Set an appropriate temperature program, for instance, starting at 60°C, holding for 1 minute, then ramping to 320°C at 10°C/min.[17]

-

MS conditions (example): Operate in full scan mode with an electron ionization source at 70 eV.[17]

-

Identify metabolites by comparing their mass spectra with libraries (e.g., NIST) and retention times with authentic standards if available.

-

Gene Expression Analysis by qRT-PCR

This protocol describes how to quantify the expression of genes involved in alkane degradation.[12][18][19][20][21]

Materials:

-

Bacterial cells grown with and without the target alkane

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase kit for cDNA synthesis

-

qPCR master mix (e.g., SYBR Green)

-

Primers specific for the target genes (e.g., alkB) and a housekeeping gene (for normalization)

-

Real-time PCR instrument

Procedure:

-

RNA Extraction:

-

cDNA Synthesis:

-

Quantitative PCR (qPCR):

-

Set up qPCR reactions containing the cDNA template, specific primers for the target and housekeeping genes, and a qPCR master mix.[12][19][21]

-

Run the qPCR in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).[12][19]

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for each gene.

-

Calculate the relative gene expression levels using the ΔΔCt method, normalizing the expression of the target gene to the housekeeping gene and comparing the induced condition to the control condition.[12]

-

Visualization of Experimental and Metabolic Workflows

Caption: A generalized experimental workflow.

References

- 1. Signal transduction in bacterial chemotaxis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Analysis of the Alkane Hydroxylase Gene and Long-Chain Cyclic Alkane Degradation in Rhodococcus [scirp.org]

- 4. researchgate.net [researchgate.net]

- 5. Expression of the Pseudomonas putida OCT Plasmid Alkane Degradation Pathway Is Modulated by Two Different Global Control Signals: Evidence from Continuous Cultures - PMC [pmc.ncbi.nlm.nih.gov]

- 6. microbiologyresearch.org [microbiologyresearch.org]

- 7. Analysis of Pseudomonas putida alkane-degradation gene clusters and flanking insertion sequences: evolution and regulation of the alk genes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. THE TWO-COMPONENT SIGNALING PATHWAY OF BACTERIAL CHEMOTAXIS: A Molecular View of Signal Transduction by Receptors, Kinases, and Adaptation Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. How Signals Are Heard during Bacterial Chemotaxis: Protein-Protein Interactions in Sensory Signal Propagation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. google.com [google.com]

- 11. experts.llu.edu [experts.llu.edu]

- 12. Characterization of the Medium- and Long-Chain n-Alkanes Degrading Pseudomonas aeruginosa Strain SJTD-1 and Its Alkane Hydroxylase Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. coleman-lab.org [coleman-lab.org]

- 14. researchgate.net [researchgate.net]

- 15. shimadzu.com [shimadzu.com]

- 16. researchgate.net [researchgate.net]

- 17. Optimization of a GC-MS method for the profiling of microbiota-dependent metabolites in blood samples: An application to type 2 diabetes and prediabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Optimization of RNA Extraction for PCR Quantification of Aromatic Compound Degradation Genes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Functional and Genomic Characterization of a Pseudomonas aeruginosa Strain Isolated From the Southwestern Gulf of Mexico Reveals an Enhanced Adaptation for Long-Chain Alkane Degradation [frontiersin.org]

- 20. protocols.io [protocols.io]

- 21. mcgill.ca [mcgill.ca]

Investigating 3,5,7-Trimethylnonane in Environmental Matrices: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

3,5,7-Trimethylnonane is a saturated, branched-chain alkane with the molecular formula C₁₂H₂₆. As a member of the C12-C16 branched alkane family, it is a volatile organic compound (VOC). Branched alkanes are significant in environmental science as they can serve as biomarkers, providing insights into the origin of organic matter, the depositional environments of ancient sediments, and the thermal maturity of source rocks.[1] Due to their volatility and persistence, understanding their presence and behavior in the environment is crucial.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is provided in the table below. These properties are essential for developing appropriate analytical methods and for modeling its environmental fate and transport.

| Property | Value |

| Molecular Formula | C₁₂H₂₆ |

| Molecular Weight | 170.33 g/mol |

| CAS Number | 62184-27-4 |

| Appearance | Liquid (predicted) |

| Boiling Point | Not available |

| Melting Point | Not available |

| Water Solubility | Low (predicted) |

| Vapor Pressure | Not available |

| Log Kow (Octanol-Water Partition Coefficient) | Not available |

Data sourced from publicly available chemical databases. Specific experimental values are limited.

Potential Environmental Sources

The primary sources of alkanes in the environment are oil and natural gas.[2] Branched alkanes, including trimethylnonane isomers, are components of petroleum products and can be released into the environment through various anthropogenic activities.[2][3]

-

Petroleum and Fuel Spills: Accidental releases of crude oil, gasoline, diesel, and lubricating oils are significant sources of branched alkanes in soil and water.[4]

-

Industrial Emissions: Industrial processes that utilize petroleum-based solvents or raw materials can release these compounds into the atmosphere.

-

Combustion Processes: Incomplete combustion of fossil fuels can also contribute to the atmospheric burden of branched alkanes.

-

Biogenic Sources: While less common for this specific isomer, some long-chain branched alkanes can have biological origins, such as from bacteria or algae.[5][6]

Recommended Experimental Protocols for Environmental Analysis

The investigation of this compound in environmental samples requires robust analytical methodologies capable of detecting and quantifying volatile to semi-volatile organic compounds at trace levels. The following protocols are based on established methods for the analysis of similar hydrocarbons.

Sample Collection and Preservation

-

Water Samples: Collect water samples in amber glass vials with PTFE-lined septa to minimize volatilization and photodegradation. Fill the vials completely to eliminate headspace. Preserve samples by acidifying to pH <2 with hydrochloric acid and store at 4°C.

-

Soil and Sediment Samples: Collect soil and sediment samples in wide-mouthed glass jars with PTFE-lined lids. Store samples at 4°C to minimize microbial degradation and volatilization of target analytes. For analysis of highly volatile components, freezing the sample immediately upon collection is recommended.

Extraction and Cleanup Methodologies

The choice of extraction method depends on the sample matrix and the volatility of the target compound.

-

Liquid-Liquid Extraction (LLE): This is a traditional and effective method for extracting non-polar compounds from aqueous matrices.

-

Adjust the pH of the water sample if necessary.

-

Add a water-immiscible organic solvent (e.g., dichloromethane (B109758) or hexane) to a separatory funnel containing the water sample.

-

Shake vigorously to partition the analytes into the organic phase.

-

Allow the layers to separate and collect the organic layer.

-

Repeat the extraction process two to three times with fresh solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate to a suitable volume before instrumental analysis.

-

-

Solid-Phase Microextraction (SPME): SPME is a solvent-free technique that is particularly useful for volatile and semi-volatile compounds.[7]

-

Place a known volume of the water sample into a headspace vial.

-

Expose a fused silica (B1680970) fiber coated with a suitable stationary phase (e.g., polydimethylsiloxane (B3030410) - PDMS) to the headspace above the sample or directly immerse it in the sample.[7]

-

Allow the analytes to partition onto the fiber for a defined period.

-

Retract the fiber and introduce it into the heated injection port of a gas chromatograph for thermal desorption and analysis.[7]

-

-

Soxhlet Extraction: A classic and exhaustive extraction technique for solid samples.[8]

-

Air-dry the soil or sediment sample and grind it to a uniform consistency.

-

Place a known mass of the sample into a porous thimble.

-

Place the thimble in a Soxhlet extractor.

-

Continuously extract the sample with a suitable solvent (e.g., hexane (B92381) or a hexane/acetone mixture) for several hours.

-

After extraction, concentrate the solvent extract to the desired volume.

-

-

Ultrasonic Extraction (Sonication): A faster alternative to Soxhlet extraction.

-

Mix a known mass of the soil or sediment sample with a specific volume of extraction solvent in a beaker or flask.

-

Place the mixture in an ultrasonic bath and sonicate for a predetermined time (e.g., 15-30 minutes).

-

Separate the solvent from the solid material by centrifugation or filtration.

-

Repeat the extraction with fresh solvent.

-

Combine the extracts and concentrate as needed.

-

-

Purge and Trap (for highly volatile compounds): This method is suitable for extracting volatile organic compounds from solid matrices.

-

A known weight of the soil or sediment sample is placed in a purging vessel with reagent water.

-

The sample is heated and purged with an inert gas (e.g., helium or nitrogen).

-

The volatilized organic compounds are trapped on an adsorbent material.

-

The trap is then heated, and the desorbed compounds are introduced into the GC-MS system.

-

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred analytical technique for the separation and identification of volatile and semi-volatile organic compounds due to its high resolution and sensitivity.[9][10]

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar or mid-polarity capillary column (e.g., DB-5ms, HP-5ms) is suitable for separating branched alkanes.

-

Injection: Splitless injection is recommended for trace-level analysis.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Temperature Program: A temperature ramp is essential to separate isomers with similar boiling points. A typical program might start at a low temperature (e.g., 40°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 300°C).

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra.

-

Acquisition Mode: Full scan mode is used for initial identification of unknown compounds. Selected Ion Monitoring (SIM) mode can be used for targeted analysis to enhance sensitivity and selectivity by monitoring characteristic ions of this compound.[9]

-

Environmental Fate and Transport

The environmental fate and transport of this compound will be governed by its physicochemical properties. As a volatile organic compound with low water solubility, it is expected to exhibit the following behaviors:

-

Volatilization: A significant portion of this compound released to surface water or moist soil is expected to volatilize into the atmosphere.

-

Sorption: Due to its non-polar nature, it will tend to sorb to organic matter in soil and sediment, which can reduce its mobility.

-

Biodegradation: Under aerobic conditions, branched alkanes can be biodegraded by microorganisms, although the rate of degradation can be slower than for linear alkanes.

-

Atmospheric Fate: In the atmosphere, it will be subject to photo-oxidation, primarily through reactions with hydroxyl radicals.

Data Presentation and Visualization

As no quantitative data for this compound in environmental samples were identified in the literature, a data summary table cannot be provided. However, the following section provides a visualization of a typical experimental workflow.

Experimental Workflow Diagram

Caption: General workflow for the analysis of this compound in environmental samples.

Conclusion

While direct environmental data for this compound is scarce, this guide provides a robust framework for its investigation. The outlined protocols for sample collection, extraction, and GC-MS analysis are well-established for similar branched alkanes and should be applicable for the sensitive and selective determination of this compound. Further research is needed to quantify the presence of this compound in various environmental compartments to better understand its distribution, fate, and potential ecological impact.

References

- 1. benchchem.com [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Branched Chain Alkane Definition [thoughtco.com]

- 4. Molecular signatures of organic particulates as tracers of emission sources - PMC [pmc.ncbi.nlm.nih.gov]

- 5. frontiersin.org [frontiersin.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. witpress.com [witpress.com]

- 9. mdpi.com [mdpi.com]

- 10. vurup.sk [vurup.sk]

3,5,7-Trimethylnonane as a Potential Biomarker in Geochemistry: A Technical Overview

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched alkanes are valuable biomarkers in geochemical studies, offering insights into the biological origins of organic matter, the depositional environments of ancient sediments, and the thermal maturity of source rocks. While a significant body of research exists on the role of various branched alkanes, specific information on 3,5,7-trimethylnonane as a distinct biomarker is not extensively documented in publicly available scientific literature. This guide provides a comprehensive overview of the principles and methodologies applicable to the study of short-chain polymethylated alkanes, using this compound as a representative example within this class of compounds. The content herein is synthesized from established geochemical principles and analytical practices for related biomarker molecules.

Introduction to this compound and its Geochemical Potential

This compound is a saturated acyclic branched alkane with the molecular formula C12H26.[1][2] Its structure consists of a nonane (B91170) backbone with methyl groups at the 3, 5, and 7 positions. The presence and distribution of such branched alkanes in geological samples can serve as molecular fossils, or biomarkers, providing clues about the organisms that contributed to the source rock.[3]

The geochemical significance of branched alkanes lies in their biological specificity and chemical stability over geological timescales. The branching patterns and carbon number distributions of these molecules can be indicative of particular microbial inputs, such as bacteria or algae, into sedimentary organic matter.[3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C12H26 | [1] |

| Molecular Weight | 170.33 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 62184-27-4 | [1] |

| Canonical SMILES | CCC(C)CC(C)CC(C)CC | [1] |

Hypothetical Biosynthetic and Geochemical Pathways

The precise biological precursors and biosynthetic pathways for this compound are not definitively established in current literature. However, based on the understanding of other polymethylated alkanes, a hypothetical pathway can be proposed. Short-chain branched alkanes are often thought to be derived from the diagenetic alteration of lipids from microbial cell membranes, particularly from bacteria.

The formation of this compound in sediments likely involves the microbial synthesis of a precursor lipid with a similar branched carbon skeleton. During diagenesis (the physical and chemical changes occurring during the conversion of sediment to sedimentary rock), this precursor would undergo a series of reactions, including defunctionalization (e.g., decarboxylation, dehydration, and reduction), to yield the stable saturated alkane.

Caption: Hypothetical pathway for the formation of this compound.

Experimental Protocols for Analysis

The analysis of branched alkanes like this compound from geological samples involves a multi-step process encompassing sample preparation, extraction, fractionation, and instrumental analysis.

Sample Preparation and Extraction

-

Sample Collection and Cleaning: Collect rock or sediment samples, taking care to minimize surface contamination. The outer surfaces of rock samples should be removed using a clean rock saw or grinder.

-

Crushing and Grinding: The cleaned sample is then crushed and ground to a fine powder (typically < 100 mesh) to increase the surface area for efficient solvent extraction.

-

Solvent Extraction: The powdered sample is extracted using an organic solvent system, commonly a mixture of dichloromethane (B109758) (DCM) and methanol (B129727) (e.g., 93:7 v/v), often using a Soxhlet apparatus or an accelerated solvent extractor (ASE). This process isolates the total lipid extract (bitumen) from the rock matrix.

Fractionation

The total lipid extract is a complex mixture and must be fractionated to isolate the saturated hydrocarbon fraction containing the branched alkanes.

-

Column Chromatography: The extract is typically separated into aliphatic, aromatic, and polar fractions using column chromatography with silica (B1680970) gel or alumina (B75360) as the stationary phase.

-

Elution: A sequence of solvents with increasing polarity is used to elute the different fractions. Nonpolar solvents like n-hexane will elute the saturated hydrocarbons first.

Caption: Generalized workflow for the analysis of branched alkanes.

Instrumental Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the primary analytical technique for the identification and quantification of branched alkanes.

-

Gas Chromatography (GC): The saturated hydrocarbon fraction is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with the capillary column stationary phase. A nonpolar column (e.g., DB-5ms) is typically used.

-

Mass Spectrometry (MS): As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization) and fragmented. The mass-to-charge ratio of these fragments is measured, producing a mass spectrum that is a unique fingerprint of the molecule.

-

Identification: this compound and its isomers can be identified by comparing their retention times and mass spectra to those of authentic standards or to library spectra.

Data Presentation and Interpretation

The abundance of specific branched alkanes is often reported relative to other compounds, such as n-alkanes or other biomarkers. These ratios can be more informative than absolute concentrations.

Table 2: Hypothetical Quantitative Data for Short-Chain Alkanes in Source Rock Extracts

| Sample ID | n-C12 (ng/g TOC) | This compound (ng/g TOC) | Pristane/Phytane Ratio |

| SR-01 | 150 | 12 | 1.2 |

| SR-02 | 210 | 25 | 0.8 |

| SR-03 | 180 | 18 | 2.5 |

TOC: Total Organic Carbon

Interpretation of Data:

-

Abundance of this compound: Higher relative abundances of short-chain branched alkanes may suggest a greater contribution of microbial biomass to the organic matter.

-

Pristane/Phytane Ratio: This ratio is a commonly used indicator of the redox conditions of the depositional environment. Ratios >3 are often indicative of terrestrial input and/or oxic conditions, while ratios <1 can suggest anoxic, often hypersaline, environments.

Conclusion

While this compound is not yet established as a specific biomarker with a well-defined geochemical application, its structural characteristics place it within the important class of short-chain polymethylated alkanes. The analytical protocols and interpretive frameworks developed for other branched alkane biomarkers provide a solid foundation for future research into the potential significance of this compound. Further studies are needed to identify its specific biological sources and to document its distribution in various sedimentary environments to fully elucidate its utility as a geochemical tool.

References

An In-depth Technical Guide to the Isomers of Trimethylnonane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the isomers of trimethylnonane (C₁₂H₂₆), offering a detailed overview of their physicochemical properties, synthesis, and characterization. This document is intended to serve as a valuable resource for professionals in the fields of chemical research, materials science, and drug development who require a deeper understanding of these branched alkanes.

Introduction to Trimethylnonane Isomers

Trimethylnonanes are a group of branched-chain alkanes with the molecular formula C₁₂H₂₆. As structural isomers, they share the same molecular weight but differ in the arrangement of their carbon atoms, leading to distinct physical and chemical properties. These differences in properties, such as boiling point, melting point, and density, are critical for their separation, identification, and potential applications. Understanding the unique characteristics of each isomer is paramount for their effective utilization in various scientific and industrial endeavors.

Physicochemical Properties of Trimethylnonane Isomers

The structural variations among trimethylnonane isomers give rise to a range of physicochemical properties. The degree of branching affects the intermolecular van der Waals forces, which in turn influences properties like boiling point and melting point. Generally, increased branching leads to a more compact molecular structure, resulting in lower boiling points compared to less branched isomers. The following table summarizes available quantitative data for several trimethylnonane isomers.

| Isomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/cm³) | Refractive Index |

| 2,2,3-Trimethylnonane | 55499-04-2 | C₁₂H₂₆ | 170.33 | 202 | -50.8 (estimate) | 0.75 | 1.4240 |

| 2,3,4-Trimethylnonane (B15455513) | 62184-56-9 | C₁₂H₂₆ | 170.33 | 200 | -50.8 (estimate) | 0.7612 | 1.4261 |

| 2,4,6-Trimethylnonane | 62184-10-5 | C₁₂H₂₆ | 170.33 | 192 | -50.8 (estimate) | 0.7480 | 1.4197 |

| 2,5,8-Trimethylnonane | 49557-09-7 | C₁₂H₂₆ | 170.33 | 190 | - | - | - |

| 3,3,4-Trimethylnonane (B14546115) | 62184-18-3 | C₁₂H₂₆ | 170.33 | 202 | -50.8 (estimate) | 0.7683 | 1.4297 |

| 3,3,5-Trimethylnonane (B14544185) | 62184-19-4 | C₁₂H₂₆ | 170.33 | 190 | -50.8 (estimate) | 0.7548 | 1.4231 |

| 3,5,6-Trimethylnonane | - | C₁₂H₂₆ | 170.33 | 197 | -50.8 (estimate) | 0.7604 | - |

| 2,3,6-Trimethylnonane | - | C₁₂H₂₆ | 170.33 | 198 | -50.8 (estimate) | 0.7549 | - |

Note: Some of the melting point data are estimates and should be considered as such.[1][2][3][4][5][6]

Experimental Protocols

This section provides detailed methodologies for the synthesis and characterization of trimethylnonane isomers.

Synthesis of Trimethylnonane Isomers via Grignard Reaction

A common and versatile method for the synthesis of highly branched alkanes, such as trimethylnonanes, involves the Grignard reaction to create a tertiary alcohol, followed by dehydration and hydrogenation.[7]

Objective: To synthesize a trimethylnonane isomer.

Materials:

-

Appropriate alkyl halide (e.g., a brominated nonane (B91170) isomer)

-

Magnesium turnings

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

Appropriate ketone (e.g., acetone (B3395972) for introducing a dimethyl group)

-

Aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

10% Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas (H₂)

-

Hexane

Procedure:

-

Grignard Reagent Formation:

-

All glassware must be rigorously dried to exclude moisture.

-

In a round-bottom flask, combine magnesium turnings and a crystal of iodine in anhydrous diethyl ether under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of the alkyl halide in anhydrous diethyl ether to the magnesium suspension. The reaction is initiated by gentle warming and is maintained at a gentle reflux by the rate of addition.[8]

-

-

Reaction with Ketone:

-

Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

-

Add a solution of the ketone in anhydrous diethyl ether dropwise to the Grignard reagent with continuous stirring.

-

-

Work-up and Isolation of Tertiary Alcohol:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with diethyl ether.

-